1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

Overview

Description

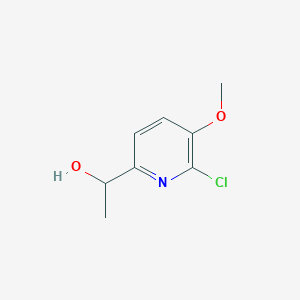

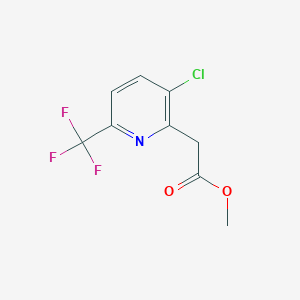

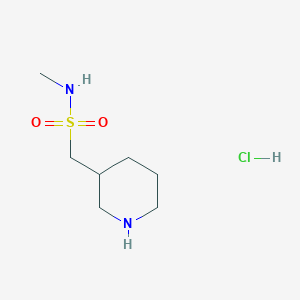

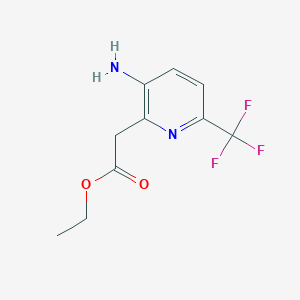

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .

Molecular Structure Analysis

The InChI code for 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is 1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .Scientific Research Applications

Antimicrobial and Antifungal Activity

- Synthesis and Bioactivity : A series of compounds including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from 1-(6-Fluoropyridin-3-yl)ethanamine, were synthesized and tested for antibacterial and antifungal properties. Some showed activities comparable to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

- Enzyme Inhibition for Alzheimer's Disease : Novel derivatives of 1-(6-Fluoropyridin-3-yl)ethanamine showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This is particularly relevant for therapeutic interventions in Alzheimer's disease (Pejchal et al., 2016).

Catalytic Activity in Polymerization

- Ring Opening Polymerization : Zinc complexes bearing ligands derived from 1-(6-Fluoropyridin-3-yl)ethanamine showed high catalytic activity in the ring opening polymerization of rac-lactide, which is significant for polymer science applications (Nayab, Lee, & Jeong, 2012).

Efflux Pump Inhibition in Bacterial Strains

- Combatting Antibiotic Resistance : Derivatives of 1-(1H-Indol-3-yl)ethanamine, structurally similar to 1-(6-Fluoropyridin-3-yl)ethanamine, were effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant due to overexpression of the NorA efflux pump (Héquet et al., 2014).

DNA Interaction and Cytotoxicity

- Copper(II) Complexes Studies : Cu(II) complexes with ligands related to 1-(6-Fluoropyridin-3-yl)ethanamine showed strong DNA binding propensity and minor structural changes in DNA, highlighting potential biomedical applications (Kumar et al., 2012).

Biocide and Corrosion Inhibition

- Multifunctional Biocide Properties : Similar compounds like 2-(Decyithio)Ethanamine Hydrochloride demonstrated broad spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJHJHBOTVQUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)

![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)